N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate starting materials, such as 2-aminothiazole and benzyl bromide, under basic conditions.
Amidation Reaction: The thiazole derivative is then subjected to an amidation reaction with 4-tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or benzamide moiety.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitumor agent, with studies indicating its cytotoxic activity against certain cancer cell lines.
Materials Science: Thiazole derivatives are used in the development of advanced materials, including organic semiconductors and dyes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways related to cancer cell growth and survival, leading to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar structural features.
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: A compound with antitumor activity.
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butylbenzamide moiety, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)19(24)23-20-22-14-18(25-20)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNALBEKCKQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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